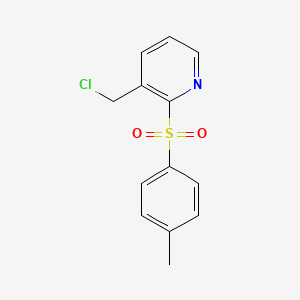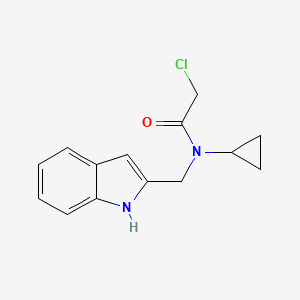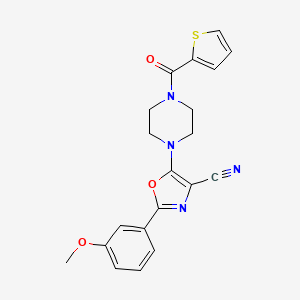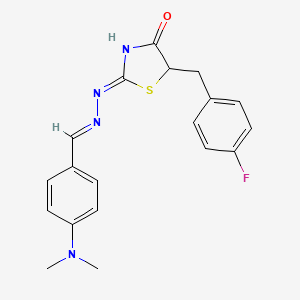![molecular formula C17H16N2O6S3 B2526584 Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421451-97-9](/img/structure/B2526584.png)
Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is an organic compound that integrates distinct structural elements, such as a thiophene ring, a benzo[d]thiazole, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps, incorporating the specific formation of each structural component. For instance, the thiophene ring might be introduced via a condensation reaction, while the benzo[d]thiazole group could be synthesized through a cyclization process. Detailed reaction conditions such as temperature, solvent, and catalyst specifics are tailored to each step to optimize yield and purity.
Industrial Production Methods: Industrial-scale synthesis of Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate would require optimization of the laboratory procedures for scale-up. This involves continuous flow synthesis techniques and automated systems to ensure consistent quality and efficient production.
化学反应分析
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Transformation of thiophene or azetidine moieties into their respective oxide forms.
Reduction: Conversion of certain functional groups, such as nitro to amino groups.
Substitution: Halogenation or other substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate under controlled conditions.
Reduction: Utilizing hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens like chlorine or bromine, often facilitated by Lewis acids as catalysts.
Major Products Formed: Each reaction yields specific products based on the functional groups targeted. For example, oxidation of the thiophene ring might lead to thiophene oxide derivatives, while substitution reactions on the aromatic rings could produce various halogenated derivatives.
科学研究应用
Chemistry: In chemical synthesis, this compound serves as an intermediate in the formation of more complex molecules, enhancing the efficiency and specificity of the processes involved.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for biochemical studies and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Beyond laboratory research, its stable structure and reactivity make it useful in various industrial applications, such as in the manufacture of advanced materials or as a catalyst in certain chemical processes.
作用机制
Molecular Targets and Pathways: The compound's biological activity involves binding to specific enzymes or receptors, modifying their activity. This interaction may alter cellular processes such as signal transduction or metabolic pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds and Their Uniqueness
Methyl 2-(benzo[d]thiazol-2-yl)thiophene-3-carboxylate: Similar structural core but lacks the azetidine and sulfonyl groups, resulting in different chemical reactivity.
3-((4-methoxybenzo[d]thiazol-2-yl)oxy)propanoic acid: Contains the benzo[d]thiazole group but with a different linking structure, altering its biological activity.
Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to the combined presence of the thiophene, azetidine, and benzo[d]thiazole rings, which collectively confer distinct chemical properties and diverse applications.
Got any other scientific queries or you want to discuss another topic?
属性
IUPAC Name |
methyl 3-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S3/c1-23-11-4-3-5-12-14(11)18-17(27-12)25-10-8-19(9-10)28(21,22)13-6-7-26-15(13)16(20)24-2/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPHCNKBPQXHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)


![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2526516.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)
